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Compound of Interest

Compound Name: Rivulariapeptolides 1121

Cat. No.: B15576175 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Rivulariapeptolide 1121 is a potent, selective serine protease inhibitor isolated from a marine

cyanobacterial assemblage. As a member of the rivulariapeptolide family of

cyclodepsipeptides, it exhibits significant inhibitory activity against key proteases such as

chymotrypsin, elastase, and proteinase K, making it a compound of interest for further

investigation in drug discovery and development. These application notes provide a

comprehensive overview of the methodologies for the successful isolation, purification, and

bioactivity assessment of Rivulariapeptolide 1121.

Data Presentation
Table 1: Physicochemical Properties of
Rivulariapeptolide 1121

Property Value Reference

Exact Mass [M+H]⁺ 1122.6080 Da [1]

Molecular Formula C₅₆H₈₄N₉O₁₅ [1]

Appearance Colorless, amorphous solid [1]
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Table 2: Summary of a Typical Isolation and Purification
Yield

Stage Starting Material Yield

Extraction
98.7 g (dry weight) of

cyanobacterial biomass
1.44 g of crude extract

Solid-Phase Extraction

(Fraction 1-2)
Portion of crude extract 76.1 mg

Semi-Preparative HPLC
Sub-fractions 1-2-10 and 1-2-

11

1.1 mg of purified

Rivulariapeptolide 1121

Table 3: Inhibitory Activity of Rivulariapeptolide 1121
Target Serine Protease IC₅₀ (nM)

Chymotrypsin 35.52

Elastase 13.24

Proteinase K 48.05

Experimental Protocols
Protocol 1: Extraction and Solid-Phase Fractionation
This protocol details the initial extraction from the cyanobacterial biomass and the subsequent

fractionation to enrich for the target compound.

1. Extraction: a. The preserved cyanobacterial biomass (98.7 g dry weight) is filtered through

cheesecloth.[1] b. The biomass is repeatedly extracted by soaking in 500 mL of a 2:1 mixture of

dichloromethane (CH₂Cl₂) and methanol (MeOH) with warming (<30 °C) for 30 minutes.[1] c.

The solvent is evaporated to afford the dried crude extract (1.44 g).[1]

2. Reversed-Phase Solid-Phase Extraction (C18-SPE): a. A portion of the crude extract is

subjected to C18-SPE. b. A stepwise gradient of decreasing solvent polarity is used for elution

as follows: i. Fraction 1-1: 35% Acetonitrile (ACN) in H₂O (yielded 124.4 mg)[1] ii. Fraction 1-2:
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70% ACN in H₂O (yielded 76.1 mg) - This fraction contains Rivulariapeptolide 1121.[1] iii.

Fraction 1-3: 100% ACN (yielded 77 mg)[1] iv. Fraction 1-4: 100% MeOH (yielded 254.9 mg)[1]

Protocol 2: Chromatographic Purification of
Rivulariapeptolide 1121
This protocol outlines the two-step HPLC process for the isolation of Rivulariapeptolide 1121

from the enriched SPE fraction.

1. Preparative HPLC: a. Fraction 1-2 (76.1 mg) is dissolved in 70% ACN/H₂O.[1] b. The

solution is purified using a Kinetex 5 µm C18 100 Å column (21.00 × 150 mm).[1] c. The mobile

phase gradient is as follows, at a flow rate of 20 mL/min: i. Isocratic elution with 50% ACN/H₂O

for 8 minutes.[1] ii. A linear gradient to 100% ACN over 14 minutes.[1] d. This step yields 56

sub-fractions. Rivulariapeptolide 1121 is found in sub-fractions 1-2-10 and 1-2-11.[1]

2. Semi-Preparative HPLC: a. Sub-fractions 1-2-10 and 1-2-11 are combined for final

purification. b. A Synergi 4 µm Hydro-RP 80 Å column (10.00 × 250 mm) is used.[1] c. The

mobile phase gradient is as follows, at a flow rate of 3.5 mL/min: i. Isocratic elution with 35%

ACN / 65% H₂O for 3 minutes.[1] ii. A linear gradient to 55% ACN over 22 minutes.[1] iii. A ramp

to 100% ACN in 1 minute, holding at 100% ACN for 5 minutes.[1] d. Rivulariapeptolide 1121

elutes at a retention time of 18.5 minutes.[1]

Protocol 3: Serine Protease Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of

Rivulariapeptolide 1121 against serine proteases using a fluorogenic substrate.

1. Reagent Preparation: a. Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 100

mM NaCl, pH 7.5). b. Enzyme Solutions: Prepare stock solutions of chymotrypsin, elastase,

and proteinase K in the assay buffer to achieve a final concentration in the low nanomolar

range (e.g., 1-10 nM). The optimal concentration should be determined empirically. c. Substrate

Solution: Prepare a stock solution of a suitable fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-

Phe-AMC for chymotrypsin) in DMSO. The final concentration should be at or below the Kₘ

value for the respective enzyme. d. Inhibitor Solutions: Prepare a stock solution of

Rivulariapeptolide 1121 in DMSO and perform serial dilutions to obtain a range of

concentrations for IC₅₀ determination.
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2. Assay Procedure (96-well plate format): a. To each well, add the assay buffer. b. Add the

inhibitor solution (Rivulariapeptolide 1121 at various concentrations) or DMSO for the control

wells. c. Add the enzyme solution to all wells except for the blank (no enzyme) controls. d. Pre-

incubate the plate at 37°C for 40 minutes to allow for the interaction between the enzyme and

the inhibitor.[2] e. Initiate the reaction by adding the fluorogenic substrate solution to all wells. f.

Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based

substrates) kinetically over 30-60 minutes using a fluorescence plate reader.

3. Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the

fluorescence vs. time curve). b. Determine the percentage of inhibition for each concentration

of Rivulariapeptolide 1121 relative to the DMSO control. c. Plot the percentage of inhibition

against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to

calculate the IC₅₀ value.
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Caption: Experimental workflow for the isolation and purification of Rivulariapeptolide 1121.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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